molecular formula C12H22N2O2S B2705719 Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate CAS No. 1491969-77-7

Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate

Cat. No.: B2705719
CAS No.: 1491969-77-7
M. Wt: 258.38
InChI Key: ZGHZNPHBBGJELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2S. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamothioylmethyl group.

Scientific Research Applications

Chemistry: Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .

Medicine: It is investigated for its role in modulating biological targets such as enzymes and receptors .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and thiourea. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison: Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-sulfanylideneethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9(5-7-14)8-10(13)17/h9H,4-8H2,1-3H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHZNPHBBGJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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